Ammonium Bis(PerfluoroDodecylEthyl)Phosphate
Description
Ammonium Bis(PerfluoroDodecylEthyl)Phosphate is a unique compound characterized by its perfluorinated alkyl chains and phosphate group. This compound is known for its exceptional chemical stability and hydrophobic properties, making it valuable in various industrial and scientific applications.
Properties
Molecular Formula |
C28H12F50NO4P |
|---|---|
Molecular Weight |
1407.3 g/mol |
IUPAC Name |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecan-2-yl) phosphate |
InChI |
InChI=1S/C28H9F50O4P.H3N/c1-3(5(29,30)7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)21(61,62)23(65,66)25(69,70)27(73,74)75)81-83(79,80)82-4(2)6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(59,60)22(63,64)24(67,68)26(71,72)28(76,77)78;/h3-4H,1-2H3,(H,79,80);1H3 |
InChI Key |
LRCPSJWAOCZRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)([O-])OC(C)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium Bis(PerfluoroDodecylEthyl)Phosphate typically involves the reaction of perfluorododecylethyl alcohol with phosphorus oxychloride, followed by neutralization with ammonium hydroxide. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures, around 60-80°C.
Solvent: Organic solvents such as dichloromethane or chloroform are commonly used.
Catalysts: Catalysts like triethylamine may be employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity perfluorododecylethyl alcohol and phosphorus oxychloride.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ammonium Bis(PerfluoroDodecylEthyl)Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield perfluorododecylethyl alcohol and phosphoric acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic conditions.
Substitution: Nucleophiles such as amines or thiols are employed in the presence of catalysts like triethylamine.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed
Oxidation: Perfluorododecylethyl carboxylic acid.
Substitution: Various substituted perfluorododecylethyl derivatives.
Hydrolysis: Perfluorododecylethyl alcohol and phosphoric acid.
Scientific Research Applications
Ammonium Bis(PerfluoroDodecylEthyl)Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer for emulsions.
Biology: Employed in the study of membrane proteins due to its ability to form stable micelles.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of flame retardants, lubricants, and coatings due to its thermal stability and hydrophobic properties
Mechanism of Action
The mechanism of action of Ammonium Bis(PerfluoroDodecylEthyl)Phosphate involves its interaction with hydrophobic surfaces and molecules. The perfluorinated alkyl chains provide a strong hydrophobic effect, allowing the compound to:
Form Micelles: In aqueous solutions, it can form micelles that encapsulate hydrophobic molecules, enhancing their solubility.
Stabilize Interfaces: It stabilizes the interface between hydrophobic and hydrophilic phases, making it useful in emulsions and coatings.
Interact with Biological Membranes: The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with unique properties that make it valuable in various fields of research and industry. Its synthesis, chemical reactivity, and applications highlight its importance in modern science and technology.
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